4-Bromo-2-chloro-6-methylphenyl chloroacetate
Overview
Description
4-Bromo-2-chloro-6-methylphenyl chloroacetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-2-chloro-6-methylphenyl chloroacetate, with the IUPAC name (4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and as an intermediate in the development of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrCl₂O₂, with a molecular weight of approximately 297.96 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and biological properties.
Structural Formula:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing effects of the halogens enhance electrophilic character, allowing the compound to participate in nucleophilic substitutions and other reactions that may impact biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating the antimicrobial potential of chloroacetamides found that halogenated phenyl rings enhance lipophilicity, allowing better penetration through cell membranes. This property is crucial for compounds targeting Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as fungi such as Candida albicans .
Insecticidal and Acaricidal Activity
Compounds derived from halogenated phenols, including derivatives of this compound, have been identified as valuable intermediates in the synthesis of insecticides and acaricides. These compounds demonstrate effective pest control properties, which are essential in agricultural applications .
Study on Antimicrobial Activity
A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, revealing that those with halogen substitutions showed enhanced antimicrobial efficacy. The study highlighted that compounds with a para-substituted halogenated phenyl ring were particularly effective against both Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation
In a related study, researchers synthesized several derivatives of chlorinated phenols, including this compound. They evaluated their biological activities through standard antimicrobial testing, confirming their effectiveness against a range of pathogens .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRORIICZAWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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